methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
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Overview
Description
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate, also known as MDPP, is a chemical compound that has drawn considerable attention from the scientific community due to its potential applications in various fields. MDPP is a derivative of pyrazole and has been synthesized using several methods. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with ethyl cyanoacetate to form ethyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate, which is then methylated to form the final product.
Starting Materials
1,3-diphenyl-1H-pyrazole-4-carboxylic acid, ethyl cyanoacetate, methyl iodide, potassium carbonate, acetonitrile
Reaction
Step 1: Dissolve 1,3-diphenyl-1H-pyrazole-4-carboxylic acid and ethyl cyanoacetate in acetonitrile and add potassium carbonate as a base. Heat the mixture to reflux for 24 hours to form ethyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate., Step 2: Cool the reaction mixture and add methyl iodide. Stir the mixture at room temperature for 24 hours to methylate the ethyl ester and form the final product, methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate., Step 3: Isolate the product by filtration and wash with cold acetonitrile. Purify the product by recrystallization from ethanol.
Scientific Research Applications
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been investigated for its anti-inflammatory and anti-cancer properties. In material science, methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been used as a building block for the synthesis of new materials with unique properties. In catalysis, methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been used as a ligand for metal catalysis.
Mechanism Of Action
The mechanism of action of methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical And Physiological Effects
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate can inhibit the proliferation of cancer cells and induce apoptosis. methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has also been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α). In vivo studies have shown that methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate can reduce inflammation and pain in animal models of arthritis.
Advantages And Limitations For Lab Experiments
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate also has some limitations, including its poor solubility in water and limited availability.
Future Directions
There are several future directions for research on methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate. One direction is to investigate its potential as an anti-cancer agent. Another direction is to explore its use as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate and its potential applications in catalysis.
properties
IUPAC Name |
methyl (Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-20(24)16(13-21)12-17-14-23(18-10-6-3-7-11-18)22-19(17)15-8-4-2-5-9-15/h2-12,14H,1H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUQGVWPIRDCZ-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate |
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